molecular formula C6H2F10O2 B12307317 1H,1H-Heptafluorobutyl trifluoroacetate CAS No. 1365808-09-8

1H,1H-Heptafluorobutyl trifluoroacetate

Katalognummer: B12307317
CAS-Nummer: 1365808-09-8
Molekulargewicht: 296.06 g/mol
InChI-Schlüssel: MTSOMQACIQLZKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H,1H-Heptafluorobutyl trifluoroacetate, also known as acetic acid, 2,2,2-trifluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester, is a fluorinated organic compound with the molecular formula C6H2F10O2 and a molecular weight of 296.06 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 1H,1H-Heptafluorobutyl trifluoroacetate typically involves the esterification of heptafluorobutanol with trifluoroacetic acid. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:

C4F9OH+CF3COOHC4F9OCOCF3+H2O\text{C}_4\text{F}_9\text{OH} + \text{CF}_3\text{COOH} \rightarrow \text{C}_4\text{F}_9\text{OCOCF}_3 + \text{H}_2\text{O} C4​F9​OH+CF3​COOH→C4​F9​OCOCF3​+H2​O

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

1H,1H-Heptafluorobutyl trifluoroacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding heptafluorobutanol and trifluoroacetic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol, heptafluorobutanol.

Common reagents used in these reactions include water, acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1H,1H-Heptafluorobutyl trifluoroacetate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1H,1H-Heptafluorobutyl trifluoroacetate involves its interaction with various molecular targets and pathways. The high electronegativity of fluorine atoms in the compound can influence its reactivity and interactions with other molecules. In biological systems, fluorinated compounds can affect enzyme activity, protein folding, and membrane permeability, leading to diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

1H,1H-Heptafluorobutyl trifluoroacetate can be compared with other fluorinated esters, such as:

The uniqueness of this compound lies in its combination of the heptafluorobutyl and trifluoroacetate groups, which impart distinct chemical properties and reactivity compared to other fluorinated esters.

Eigenschaften

CAS-Nummer

1365808-09-8

Molekularformel

C6H2F10O2

Molekulargewicht

296.06 g/mol

IUPAC-Name

2,2,3,3,4,4,4-heptafluorobutyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C6H2F10O2/c7-3(8,5(12,13)6(14,15)16)1-18-2(17)4(9,10)11/h1H2

InChI-Schlüssel

MTSOMQACIQLZKS-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.